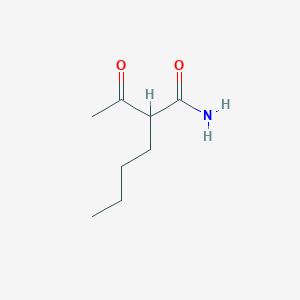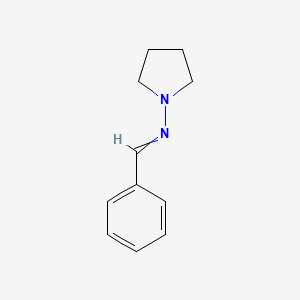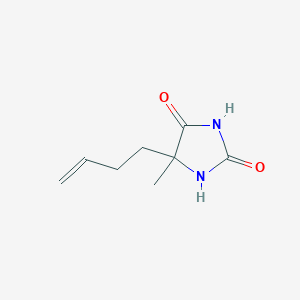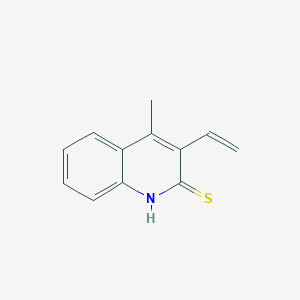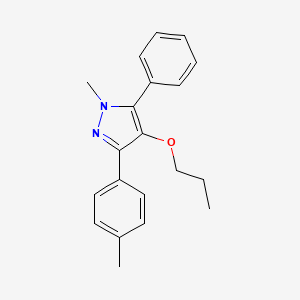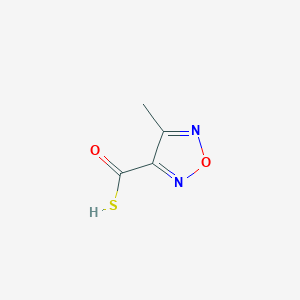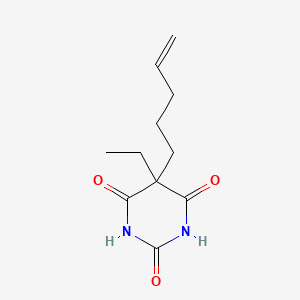![molecular formula C30H24Cl2O2Si2 B14619779 [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] CAS No. 60744-87-8](/img/structure/B14619779.png)
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] typically involves the reaction of 1,4-dihydroxybenzene with chlorodiphenylsilane in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Chemical Reactions Analysis
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other by-products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: It is used in the production of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is harnessed in various applications, including material science and medicinal chemistry.
Comparison with Similar Compounds
Similar compounds to [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] include other silane derivatives with different substituents. These compounds may have similar reactivity but differ in their physical and chemical properties. The uniqueness of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] lies in its specific structure, which imparts distinct reactivity and stability compared to other silane compounds.
Properties
CAS No. |
60744-87-8 |
|---|---|
Molecular Formula |
C30H24Cl2O2Si2 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
chloro-[4-[chloro(diphenyl)silyl]oxyphenoxy]-diphenylsilane |
InChI |
InChI=1S/C30H24Cl2O2Si2/c31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-25-21-23-26(24-22-25)34-36(32,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H |
InChI Key |
JLYGBKZXYGEPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



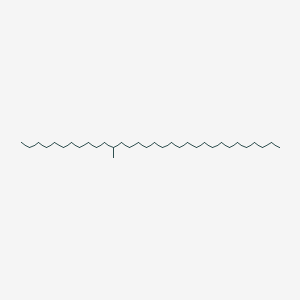

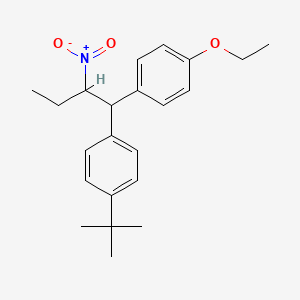
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
